molecular formula C8H11Cl2N3O B1378214 3-Amino-6-methoxy-5-azaindole dihydrochloride CAS No. 1352393-57-7

3-Amino-6-methoxy-5-azaindole dihydrochloride

Cat. No.: B1378214
CAS No.: 1352393-57-7
M. Wt: 236.1 g/mol
InChI Key: DQPGNSKMCWMENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Amino-6-methoxy-5-azaindole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

3-Amino-6-methoxy-5-azaindole dihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-5-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. It often acts as a precursor or intermediate in the synthesis of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Amino-6-methoxy-5-azaindole dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c1-12-8-2-7-5(3-11-8)6(9)4-10-7;;/h2-4,10H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPGNSKMCWMENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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